

Application Notes and Protocols: Recombinant HIV-1 Integrase Assay with L-870810

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-870810

Cat. No.: B1674197

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Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key catalytic activities: 3'-processing and strand transfer.^[1] Due to its crucial role in the viral life cycle and the absence of a human homolog, HIV-1 integrase is a prime target for antiretroviral drug development. L-870,810 is a potent inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.^{[2][3]} It specifically inhibits the strand transfer step of the integration process.^[2] This document provides detailed application notes and protocols for performing a recombinant HIV-1 integrase assay to evaluate the inhibitory activity of compounds like L-870,810.

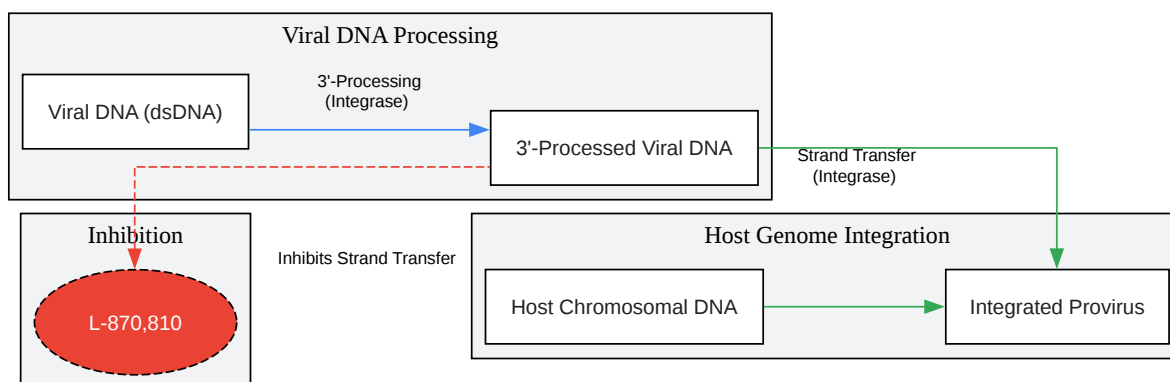
Data Presentation: Inhibitory Activity against HIV-1 Integrase

The following table summarizes the in vitro inhibitory activity of L-870,810 and other reference compounds against the strand transfer activity of recombinant HIV-1 integrase.

Compound	Target	Assay Type	IC50 (nM)	Reference
L-870,810	HIV-1 Integrase (Strand Transfer)	Biochemical	8	[4]
Raltegravir	HIV-1 Integrase (Strand Transfer)	Biochemical	85	[4]
L-731,988	HIV-1 Integrase (Strand Transfer)	Biochemical	80	[4]
S-1360	HIV-1 Integrase	Biochemical	20	
5-CITEP	HIV-1 Integrase (Strand Transfer)	Biochemical	650	[4]

Signaling Pathway: HIV-1 Integration and Inhibition by L-870,810

The integration of HIV-1 DNA into the host genome is a two-step process catalyzed by integrase. L-870,810 acts as a strand transfer inhibitor, blocking the second key step of this pathway.

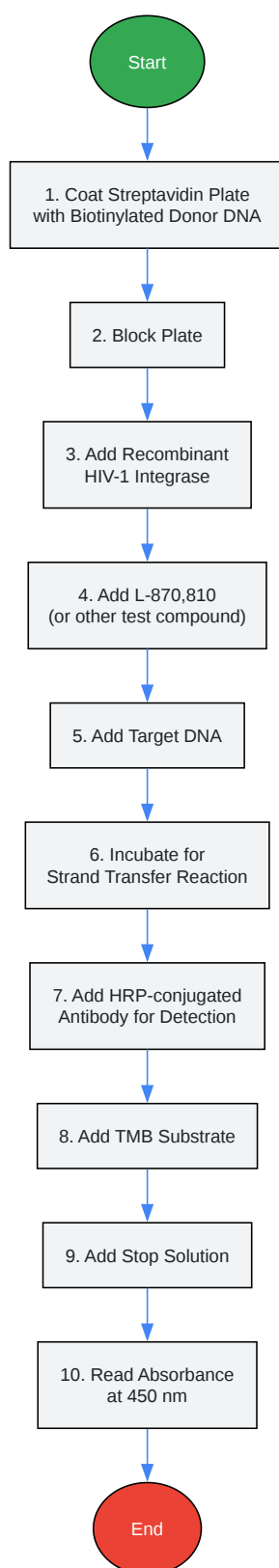


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Caption: HIV-1 integration pathway and the mechanism of action of L-870,810.

Experimental Workflow: Recombinant HIV-1 Integrase Assay

The following diagram outlines the major steps in a typical non-radioactive, plate-based recombinant HIV-1 integrase assay.



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Caption: Experimental workflow for the recombinant HIV-1 integrase assay.

Experimental Protocols

Materials and Reagents

- Recombinant full-length HIV-1 Integrase
- L-870,810 (or other test compounds) dissolved in DMSO
- Streptavidin-coated 96-well plates
- Biotinylated double-stranded donor substrate (DS) DNA (mimicking HIV-1 LTR U5 end)
- Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)
- HRP-labeled anti-Digoxigenin antibody (or antibody corresponding to the TS DNA modification)
- Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl₂ or MnCl₂, 0.05% Brij-35)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., Wash Buffer with 2% BSA)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader capable of measuring absorbance at 450 nm

Assay Protocol

- Plate Preparation:
 - Dilute the biotinylated DS DNA to the desired concentration in Reaction Buffer.
 - Add 100 µL of the diluted DS DNA to each well of the streptavidin-coated 96-well plate.
 - Incubate for 1-2 hours at 37°C to allow for binding of the DS DNA to the plate.

- Wash the plate three times with 200 μ L of Wash Buffer per well.
- Blocking:
 - Add 200 μ L of Blocking Buffer to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate three times with 200 μ L of Wash Buffer per well.
- Integrase and Inhibitor Addition:
 - Dilute the recombinant HIV-1 integrase to the working concentration in ice-cold Reaction Buffer.
 - Prepare serial dilutions of L-870,810 and control compounds in Reaction Buffer containing a final DMSO concentration of 1% or less.
 - Add 50 μ L of the diluted integrase to each well.
 - Immediately add 25 μ L of the diluted inhibitor or control solution to the appropriate wells. For control wells (no inhibitor), add 25 μ L of Reaction Buffer with the corresponding DMSO concentration.
 - Incubate for 30 minutes at 37°C.
- Strand Transfer Reaction:
 - Dilute the TS DNA to the desired concentration in Reaction Buffer.
 - Add 25 μ L of the diluted TS DNA to each well to initiate the strand transfer reaction.
 - Incubate for 1-2 hours at 37°C.
- Detection:
 - Wash the plate five times with 200 μ L of Wash Buffer per well.

- Dilute the HRP-labeled antibody in Blocking Buffer according to the manufacturer's instructions.
- Add 100 µL of the diluted antibody to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate five times with 200 µL of Wash Buffer per well.
- Signal Development and Measurement:
 - Add 100 µL of TMB Substrate to each well.
 - Incubate at room temperature in the dark for 10-30 minutes, or until sufficient color development is observed.
 - Add 100 µL of Stop Solution to each well to quench the reaction.
 - Read the absorbance at 450 nm using a microplate reader.

Data Analysis

- Subtract the average absorbance of the no-enzyme control wells from all other absorbance values.
- Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = $100 * (1 - (\text{Absorbance of test well} / \text{Absorbance of no-inhibitor control well}))$
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).

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- To cite this document: BenchChem. [Application Notes and Protocols: Recombinant HIV-1 Integrase Assay with L-870810]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674197#recombinant-hiv-1-integrase-assay-with-l-870810]

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